Kinase Inhibition: Evidence of Aurora Kinase Modulation as a Class-Level Effect
The parent patent for benzyl-substituted triazine derivatives explicitly claims compounds of Formula (I) as inhibitors of Aurora protein kinase [1]. While the patent does not provide a specific IC50 value for 6-benzyl-3-((3-chloro-4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one, it positions this compound within a structural class demonstrably active against Aurora kinases, a clinically validated oncology target. This class-level inference provides a directional basis for prioritizing this compound over analogs lacking this substitution pattern, assuming a research program is focused on Aurora kinase inhibition.
| Evidence Dimension | Aurora kinase inhibition (class-level) |
|---|---|
| Target Compound Data | Claimed as an Aurora kinase inhibitor within the patent genus |
| Comparator Or Baseline | Other benzyl-substituted triazine derivatives within the same patent |
| Quantified Difference | Not quantified; class-level inference. No specific IC50 data available for the target compound. |
| Conditions | Patent claim based on in vitro kinase assays |
Why This Matters
For a procurement decision targeting Aurora kinase, this compound's structural inclusion in a patented inhibitor class provides a validated starting point, though researchers must independently verify potency.
- [1] Tao, C., et al. Benzyl substituted triazine derivatives and their therapeutical applications. U.S. Patent 9,409,903, issued August 9, 2016. View Source
